Msh, gamma, (15-26)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

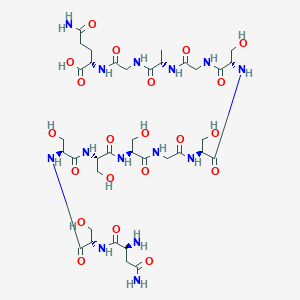

Msh, gamma, (15-26), also known as Msh, gamma, (15-26), is a useful research compound. Its molecular formula is C36H60N14O21 and its molecular weight is 1024.9 g/mol. The purity is usually 95%.

The exact mass of the compound Msh, gamma, (15-26) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Neuropeptides - Melanocyte-Stimulating Hormones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Msh, gamma, (15-26) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Msh, gamma, (15-26) including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anti-inflammatory Effects

Gamma-MSH has been shown to exert potent anti-inflammatory effects. Research indicates that it can modulate the immune response by inhibiting pro-inflammatory cytokines and promoting the production of anti-inflammatory mediators such as IL-10 . This property makes γ-MSH a candidate for treating inflammatory diseases such as arthritis, dermatitis, and organ injuries.

Case Study: Ocular Inflammation

In studies involving ocular inflammation models, γ-MSH demonstrated the ability to reduce inflammation and protect retinal cells from damage. It was noted that treatment with γ-MSH resulted in decreased apoptosis in corneal epithelial cells subjected to oxidative stress .

Regulation of Appetite and Energy Homeostasis

Gamma-MSH plays a crucial role in appetite regulation and energy balance. It has been implicated in modulating satiety signals in the hypothalamus. For instance, high concentrations of α-MSH (a related peptide) have been shown to enhance appetite modulation following weight loss therapy in obese adolescents . This suggests that γ-MSH could be utilized in obesity management strategies.

Case Study: Obesity Management

A clinical trial demonstrated that administration of γ-MSH analogs led to significant reductions in body weight and fat mass among participants with obesity. The mechanism involved the activation of MC3R pathways that regulate energy expenditure .

Cardiovascular Effects

Research indicates that γ-MSH may influence cardiovascular health by regulating blood pressure and sodium balance through its action on renal tubular cells . This suggests potential applications in managing hypertension and related cardiovascular disorders.

Case Study: Hypertension Studies

In animal models, γ-MSH administration resulted in reduced blood pressure and improved renal function by modulating sodium absorption via central neural pathways .

Binding Affinity of Gamma-MSH Analogues

| Analogue | Receptor | Binding Affinity (nM) |

|---|---|---|

| γ-MSH | hMC3R | 44 |

| hMC4R | 250 | |

| hMC5R | 83 | |

| Modified | hMC3R | 1 |

| hMC4R | 100 | |

| hMC5R | 250 |

This table summarizes the binding affinities of various γ-MSH analogues at different melanocortin receptors, illustrating how structural modifications can influence receptor selectivity and potency.

Analyse Des Réactions Chimiques

Receptor Binding and Activity

γ2-MSH primarily targets melanocortin receptors (MC3R and MC4R). Modifications to its structure significantly alter receptor affinity (Table 1) :

| Peptide | Modification | EC50 (nM) at MC3R | EC50 (nM) at MC4R |

|---|---|---|---|

| γ2-MSH (1-12) | Native sequence | 51 ± 5.3 | 580 ± 160 |

| Peptide 4 | Nle³, DTrp⁸ | 40 ± 20 | 94 ± 33 |

| Peptide 5 | Truncated (1-11) | 160 ± 10 | 1,100 ± 78 |

| Peptide 8 | Truncated (1-8) | 2,800 ± 950 | 4,200 ± 590 |

Key findings :

-

Methionine substitution (e.g., Nle³) improves oxidative stability without compromising MC3R binding .

-

D-Trp⁸ substitution enhances MC1R/MC5R selectivity but reduces MC4R affinity .

-

Truncation beyond residue 9 abolishes receptor activity (EC50 >10,000 nM) .

Analytical Characterization

Purified γ2-MSH analogs were analyzed using:

-

HPLC : Retention times (k’ = 5.3–10.4) and purity (>95%) confirmed homogeneity .

-

Mass spectrometry : Observed m/z values matched theoretical masses (e.g., 1571.4 for γ2-MSH) .

Oxidative Stability

Replacement of Met³ with norleucine (Nle³) mitigated oxidation while retaining bioactivity (EC50 = 68 ± 30 nM at MC3R) .

Stereochemical Effects

-

D-Trp⁸ substitution increased MC5R affinity (EC50 = 210 ± 58 nM) but reduced MC4R potency .

-

Arg⁷ and Asp⁹ residues are critical for electrostatic interactions with MC3R .

Comparative Pharmacology

γ-MSH exhibits distinct pathways compared to α-/β-MSH:

Propriétés

Numéro CAS |

125636-77-3 |

|---|---|

Formule moléculaire |

C36H60N14O21 |

Poids moléculaire |

1024.9 g/mol |

Nom IUPAC |

(2S)-5-amino-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C36H60N14O21/c1-14(28(62)40-6-26(60)44-16(36(70)71)2-3-23(38)57)43-25(59)5-41-30(64)17(8-51)47-32(66)19(10-53)45-27(61)7-42-31(65)18(9-52)48-34(68)21(12-55)50-35(69)22(13-56)49-33(67)20(11-54)46-29(63)15(37)4-24(39)58/h14-22,51-56H,2-13,37H2,1H3,(H2,38,57)(H2,39,58)(H,40,62)(H,41,64)(H,42,65)(H,43,59)(H,44,60)(H,45,61)(H,46,63)(H,47,66)(H,48,68)(H,49,67)(H,50,69)(H,70,71)/t14-,15-,16-,17-,18-,19-,20-,21-,22-/m0/s1 |

Clé InChI |

KJWDCBVOGFIVKY-YTCCEPPISA-N |

SMILES |

CC(C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CO)NC(=O)CNC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC(=O)N)N |

SMILES isomérique |

C[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)N |

SMILES canonique |

CC(C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CO)NC(=O)CNC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC(=O)N)N |

Key on ui other cas no. |

125636-77-3 |

Séquence |

NSSSSGSSGAGQ |

Synonymes |

Asn-Ser(4)-Gly-Ser(2)-Gly-Ala-Gly-Gln-COOH gamma-3-melanotropin (15-26) MSH, gamma, (15-26) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.